

# CSRM617 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview of the ONECUT2 Inhibitor for Prostate Cancer Research

This technical guide provides a comprehensive overview of **CSRM617 hydrochloride**, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] CSRM617 has emerged as a significant compound in the study of advanced prostate cancer, particularly in castration-resistant prostate cancer (CRPC), by targeting a key regulator of androgen receptor (AR) networks.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, mechanism of action, experimental protocols, and relevant data presented in a clear, structured format.

### **Core Chemical Properties**

**CSRM617 hydrochloride** is the salt form of CSRM617, which generally offers enhanced water solubility and stability for research applications.[4] The compound's fundamental chemical properties are summarized below.



| Property             | Value                                                                                            | Reference |
|----------------------|--------------------------------------------------------------------------------------------------|-----------|
| CAS Number           | 1353749-74-2                                                                                     | [1]       |
| Free Base CAS Number | 787504-88-5                                                                                      | [5]       |
| Molecular Formula    | C10H14CIN3O5                                                                                     | [5][6]    |
| Molecular Weight     | 291.69 g/mol                                                                                     | [5][7]    |
| IUPAC Name           | (E)-2-Amino-3-hydroxy-N'-<br>(2,3,4-<br>trihydroxybenzylidene)propane<br>hydrazide Hydrochloride | [5]       |
| Purity               | ≥99%                                                                                             | [8]       |

# **Physicochemical and Handling Information**

Proper handling and storage are crucial for maintaining the integrity of **CSRM617 hydrochloride**.

| Property             | Value                         | Reference |
|----------------------|-------------------------------|-----------|
| Appearance           | Solid powder                  | [6]       |
| Solubility           | DMSO: 58 mg/mL (198.84<br>mM) | [7]       |
| Water: 14 mg/mL      | [7]                           |           |
| Ethanol: Insoluble   | [7]                           |           |
| Storage (Powder)     | -20°C for 3 years             | [6][7]    |
| Storage (In Solvent) | -80°C for 1 year              | [6]       |

# **Mechanism of Action and Biological Activity**

CSRM617 is a selective inhibitor of the transcription factor ONECUT2 (OC2), which acts as a master regulator of androgen receptor networks in metastatic castration-resistant prostate



cancer (mCRPC).[9] Unlike direct androgen receptor inhibitors, CSRM617 targets the OC2-HOX domain, to which it binds with a dissociation constant (Kd) of 7.43 μM in Surface Plasmon Resonance (SPR) assays.[1][3][10]

The inhibition of OC2 by CSRM617 leads to a cascade of downstream effects, ultimately resulting in apoptosis of prostate cancer cells.[1] Key aspects of its mechanism include:

- Suppression of a Suppressor: OC2 directly suppresses the androgen receptor transcriptional program. By inhibiting OC2, CSRM617 effectively removes this suppression.[2]
- Induction of Apoptosis: CSRM617 treatment leads to the appearance of cleaved Caspase-3 and PARP, which are key markers of apoptosis.[1][4][10]

The signaling pathway of CSRM617's action is visualized below.



Click to download full resolution via product page

CSRM617 inhibits ONECUT2, leading to apoptosis.

## In Vitro and In Vivo Efficacy



CSRM617 has demonstrated significant anti-cancer effects in both cell-based assays and animal models of prostate cancer.

## **In Vitro Activity**

**CSRM617 hydrochloride** inhibits the growth of various prostate cancer cell lines and induces apoptosis in a concentration-dependent manner.[1][8]

| Cell Line                   | Assay       | Concentrati<br>on | Incubation<br>Time | Effect                                            | Reference |
|-----------------------------|-------------|-------------------|--------------------|---------------------------------------------------|-----------|
| PC-3, 22RV1,<br>LNCaP, C4-2 | Cell Growth | 0.01-100 μΜ       | 48 hours           | Inhibition of cell growth                         | [1][11]   |
| 22Rv1                       | Apoptosis   | 10-20 μΜ          | 48 hours           | Induction of apoptosis                            | [1][11]   |
| 22Rv1                       | Apoptosis   | 20 μΜ             | 72 hours           | Appearance<br>of cleaved<br>Caspase-3<br>and PARP | [1][11]   |

# **In Vivo Activity**

In preclinical animal studies, CSRM617 has been shown to inhibit tumor growth and metastasis.[9]

| Animal Model                      | Dosage and<br>Administration         | Treatment<br>Duration | Effect                                                              | Reference |
|-----------------------------------|--------------------------------------|-----------------------|---------------------------------------------------------------------|-----------|
| SCID mice with<br>22Rv1 xenograft | 50 mg/kg, oral administration, daily | 20 days               | Significant reduction in the onset and growth of diffuse metastases | [1][8]    |

# **Experimental Protocols**



Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments involving **CSRM617 hydrochloride**.

# **Cell Viability Assay**

This protocol outlines a general procedure for assessing the effect of **CSRM617 hydrochloride** on the viability of prostate cancer cells.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. admin.biosschina.com [admin.biosschina.com]
- 7. selleckchem.com [selleckchem.com]
- 8. biocompare.com [biocompare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CSRM617 | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]



 To cite this document: BenchChem. [CSRM617 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545474#csrm617-hydrochloride-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com